2-(5-Bromo-2-chlorophenoxy)ethan-1-ol
Overview
Description
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol is an organic compound characterized by a bromine and chlorine atom on a benzene ring, which is further connected to an ethan-1-ol group via an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Bromination and Chlorination: The compound can be synthesized by the direct bromination and chlorination of phenol derivatives followed by etherification with ethylene oxide.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) chloride and bromide to introduce the halogen atoms.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenation and subsequent etherification. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution Reactions: Halogen atoms on the benzene ring can be substituted with other functional groups, such as nitro or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 2-(5-Bromo-2-chlorophenoxy)ethanoic acid
Reduction: 2-(5-Bromo-2-chlorophenoxy)ethan-1-amine
Substitution: Various substituted phenols and amines
Scientific Research Applications
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-(4-Bromo-2-chlorophenoxy)ethan-1-ol
2-(3-Bromo-2-chlorophenoxy)ethan-1-ol
2-(5-Bromo-2-fluorophenoxy)ethan-1-ol
Uniqueness: 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLCDZKNPIOYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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